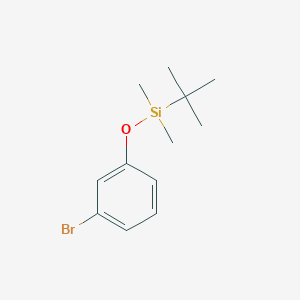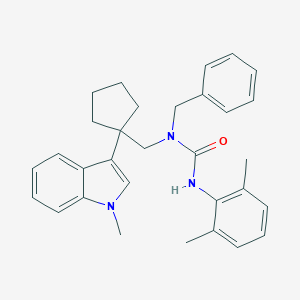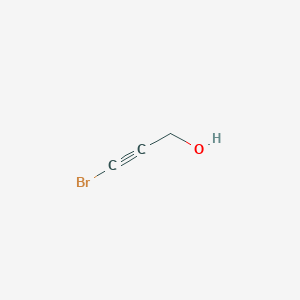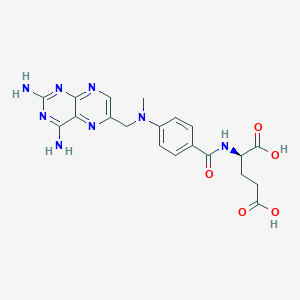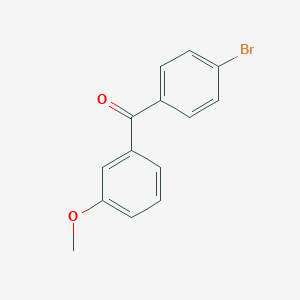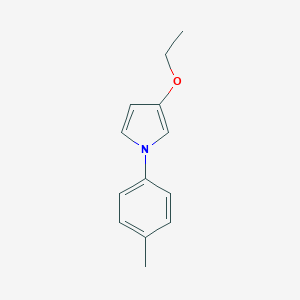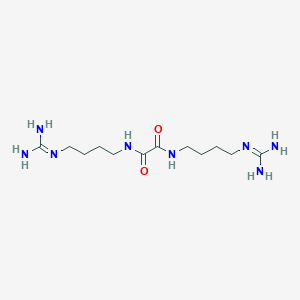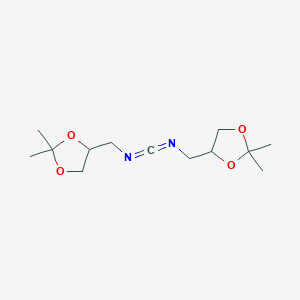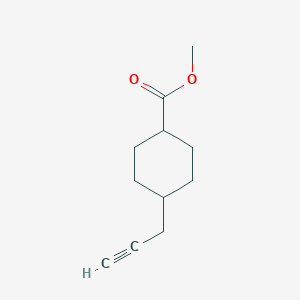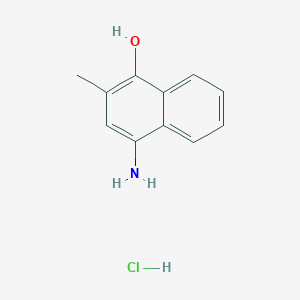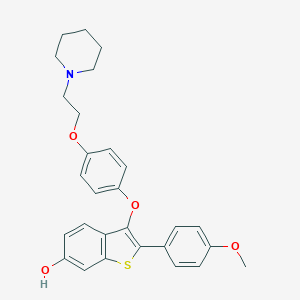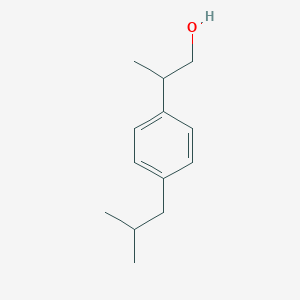
Ibuprofen Alcohol
Overview
Description
Mechanism of Action
Target of Action
The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, hormone-like substances involved in inflammation and pain response . Alcohol, on the other hand, primarily acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Ibuprofen works by non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . Alcohol acts as a central nervous system (CNS) depressant, affecting various neurotransmitters. It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Ibuprofen’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids involved in inflammation and pain . Alcohol affects multiple neurotransmitter systems, including GABAergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
The pharmacokinetics of ibuprofen involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, ibuprofen is rapidly absorbed and widely distributed throughout the body . It is metabolized in the liver and excreted through the kidneys . The pharmacokinetics of alcohol involves its absorption from the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and elimination through the kidneys .
Result of Action
The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation and pain . Alcohol’s effects at the cellular level include changes in neurotransmitter activity, leading to CNS depression . When combined, ibuprofen and alcohol can induce synergistic hepatotoxicity, increasing oxidative stress and damaging hepatocytes .
Action Environment
The action, efficacy, and stability of ibuprofen and alcohol can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the breakdown and metabolism of ibuprofen by the liver, potentially leading to increased levels of the drug in the bloodstream . Moreover, both substances can irritate the stomach and digestive tract, so combining them further increases the risk of ulcers and bleeding from the digestive tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen alcohol typically involves the reduction of ibuprofen. One common method is the catalytic hydrogenation of ibuprofen in the presence of a palladium catalyst. This process converts the carboxylic acid group of ibuprofen into an alcohol group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to ibuprofen using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The alcohol group can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts like sulfuric acid.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Esterification: Carboxylic acids, sulfuric acid as a catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Major Products
Oxidation: Ibuprofen.
Esterification: Ibuprofen esters.
Substitution: Various substituted ibuprofen derivatives.
Scientific Research Applications
Ibuprofen alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a prodrug, which can be converted into the active form (ibuprofen) in the body.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness
Ibuprofen alcohol is unique in its potential as a prodrug, offering a different pharmacokinetic profile compared to its parent compound. Its alcohol group allows for various chemical modifications, which can be utilized to develop new pharmaceutical formulations with improved properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research. Further studies are needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWIWYERZDWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270247 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36039-36-8 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUPROFEN ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Q1: What is known about the stereoselectivity of the microbial transformation of Ibuprofen to Ibuprofen Alcohol?
A: Research has shown that certain microorganisms, specifically a Nocardia species (strain NRRL 5646), can reduce Ibuprofen to its corresponding alcohol. This biotransformation exhibits R-enantioselectivity, meaning the enzyme responsible preferentially acts on the R-enantiomer of Ibuprofen. Studies using both whole cells and cell extracts of this Nocardia species demonstrated the production of this compound with an enantiomeric excess of 61.2% for the R-enantiomer. []
Q2: Can this compound be further modified by the Nocardia species?
A: Yes, in addition to reducing Ibuprofen to this compound, the Nocardia species can further esterify the alcohol to form the acetate derivative of this compound. [] This highlights the potential for this microorganism to perform multiple enzymatic transformations on Ibuprofen.
Q3: Are there any known applications of this compound in the synthesis of optically active compounds?
A: While this compound itself might not be directly used, its production pathway offers insights into synthesizing optically active Ibuprofen. Research exploring lipase-catalyzed resolution of racemic this compound has shown promise in obtaining the (-)-S-enantiomer of the compound. [] This approach could potentially be further developed for the production of enantiomerically pure Ibuprofen.
Q4: Has the use of Ibuprofen or its derivatives been investigated in the context of gastric ulcers?
A: While Ibuprofen itself is known to potentially cause gastric ulcers, studies have explored the effects of plant extracts on ulcer models induced by various factors, including Ibuprofen. [, ] These studies highlight the complex interplay between various agents and their impact on gastric health, but don't directly focus on this compound's effects on ulcers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

